Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)-
Overview
Description
Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- is an organic compound with the molecular formula C10H14OS It is a derivative of benzene, characterized by the presence of methoxy, dimethyl, and methylthio groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- typically involves the introduction of methoxy, dimethyl, and methylthio groups onto a benzene ring. One common method is the methylation of 5-methoxy-1,3-dimethylbenzene using methylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and thiolation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy, dimethyl, and methylthio groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by influencing enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Anisole, o-(methylthio)-: Similar structure with a methoxy and methylthio group.
1-Methoxy-2-methylthiobenzene: Another derivative with methoxy and methylthio groups.
2-Methoxythiophenol, S-methyl-: Contains methoxy and thiophenol groups.
Uniqueness
Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- (CAS No. 55661-09-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and various biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- is C10H15OS. It features a methoxy group and a methylthio group that are believed to contribute to its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.
Synthesis
The synthesis of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- typically involves multi-step organic reactions. The starting materials often include commercially available precursors that undergo methylation and thiomethylation reactions. Specific synthetic routes have not been extensively documented in the literature but are essential for producing this compound for biological testing.
Antioxidant Activity
The antioxidant potential of methoxy-substituted compounds has been well-documented. Methoxy groups can enhance the ability to donate electrons or hydrogen atoms, stabilizing free radicals and reducing oxidative stress. This mechanism is particularly relevant in cancer biology where oxidative stress plays a critical role in tumor progression . The antioxidant capacity of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- remains to be explicitly quantified but is an area for future exploration.
Antiproliferative Activity
Antiproliferative effects have been observed in compounds structurally related to Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)-. For example, certain methoxy-substituted benzimidazole derivatives show selective activity against cancer cell lines such as MCF-7 with IC50 values ranging from 1.2 to 5.3 μM . While direct studies on this specific compound are scarce, its structural analogs suggest potential antiproliferative effects warranting further investigation.
The biological activity of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- may involve interactions with various molecular targets:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors or proteins within cells due to its aromatic structure.
These interactions can lead to downstream effects influencing cellular behavior such as apoptosis or cell cycle arrest.
Study on Related Compounds
A study examining methoxy-substituted benzimidazole carboxamides highlighted the importance of substituent position and type on biological activity. Compounds with multiple methoxy groups exhibited enhanced antioxidant and antiproliferative activities . While not directly studying Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)-, these findings provide a framework for understanding how modifications can impact biological effects.
Compound | Biological Activity | IC50 (μM) | Target |
---|---|---|---|
Compound A | Antiproliferative | 3.1 | MCF-7 |
Compound B | Antioxidant | Not specified | N/A |
Benzene... | Potentially similar | N/A | N/A |
Properties
IUPAC Name |
5-methoxy-1,3-dimethyl-2-methylsulfanylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-7-5-9(11-3)6-8(2)10(7)12-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMJYKQQYLUDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345230 | |
Record name | Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-09-1 | |
Record name | 5-Methoxy-1,3-dimethyl-2-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55661-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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